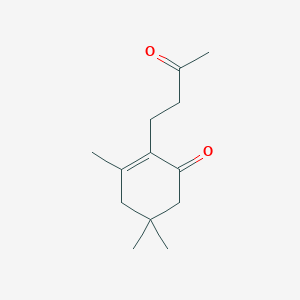
3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₁₃H₂₀O₂ and a molecular weight of 208.2967 g/mol . It is also known by other names such as 3-Oxo-7,8-dihydro-α-ionone and megastigm-4-ene-3,9-dione . This compound is related to isophorone and is used in various applications, including as a solvent in adhesives, paints, and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one can be synthesized through several methods. One common method involves the controlled hydrogenation of isophorone to yield 3,5,5-trimethyl-2-cyclohexen-1-ol, which is then oxidized in the presence of palladium on activated charcoal under an ethylene atmosphere to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of palladium on activated charcoal as a catalyst is common in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of adhesives, paints, and pesticides.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways within cells. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to various biochemical and physiological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Isophorone: A related compound used as a solvent in various applications.
3,5,5-Trimethyl-2-cyclohexen-1-ol: An intermediate in the synthesis of 3,5,5-Trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one.
3-Oxo-7,8-dihydro-α-ionone: Another name for the compound, highlighting its structural similarity to ionones.
Uniqueness
This compound is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
46398-15-6 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3,5,5-trimethyl-2-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-13(3,4)8-12(15)11(9)6-5-10(2)14/h5-8H2,1-4H3 |
InChI Key |
KNXZGKQUCBRTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
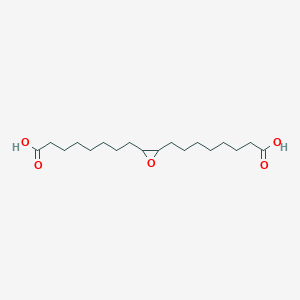
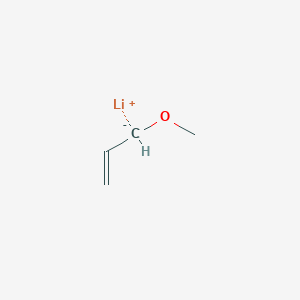

![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-thiazolylidene)-1-propenyl]-](/img/structure/B14655702.png)
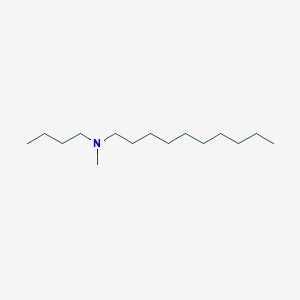

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
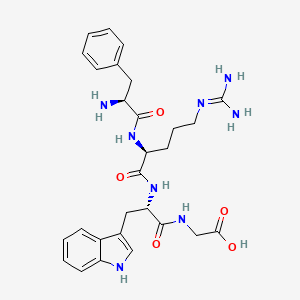

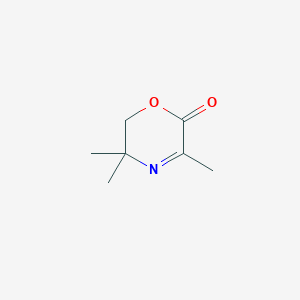
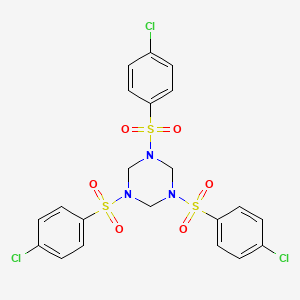
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
